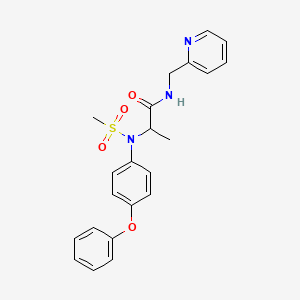![molecular formula C21H19FN4O4S2 B4023098 5,5'-[(4-fluorophenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4023098.png)
5,5'-[(4-fluorophenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]
Descripción general
Descripción
Fluorinated compounds, including polyimides and pyrimidinones, have gained attention for their unique properties, such as high thermal stability, solubility in organic solvents, and mechanical strength. These features make them suitable for various applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of fluorinated polyimides typically involves the reaction of novel diamine monomers with commercially available dianhydrides through thermal imidization routes. Novel diamine monomers like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine and 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane have been synthesized and reacted with dianhydrides to produce fluorinated polyimides with high molecular weight and solubility in organic solvents (Madhra et al., 2002); (Yin et al., 2005).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by low water absorption, low dielectric constants, and the ability to form tough transparent films. These properties are attributed to the fluorinated side groups and the rigid backbone of the polyimides, which also contribute to their high thermal stability and mechanical properties.
Chemical Reactions and Properties
Fluorinated polyimides exhibit very high thermal stability, with decomposition temperatures often above 500°C. They also show excellent solubility in several organic solvents, which is a critical property for processing and application in various fields. The presence of fluorine atoms significantly influences the physical properties of these polymers, including lowering the dielectric constant and moisture absorption, making them suitable for electronic applications.
Physical Properties Analysis
The physical properties of fluorinated compounds, such as tensile strength, modulus of elasticity, and elongation at break, depend on the exact repeating unit structure. For instance, fluorinated polyimides derived from specific monomers and dianhydrides can exhibit tensile strengths up to 115 MPa, modulus of elasticity up to 2.91 GPa, and elongation at break up to 12% (Madhra et al., 2002).
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)-(4-hydroxy-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)methyl]-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4S2/c1-3-9-31-20-23-16(27)14(17(28)24-20)13(11-5-7-12(22)8-6-11)15-18(29)25-21(26-19(15)30)32-10-4-2/h3-8,13H,1-2,9-10H2,(H2,23,24,27,28)(H2,25,26,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNBSWLGYGJBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=C(C(=O)N1)C(C2=CC=C(C=C2)F)C3=C(N=C(NC3=O)SCC=C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-chloro-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4023023.png)
![N-(4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4023029.png)

![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide](/img/structure/B4023035.png)
![N-(3-{[2-(2-fluorophenyl)-4-quinazolinyl]oxy}phenyl)acetamide](/img/structure/B4023056.png)
![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,3a-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4023064.png)
![methyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B4023065.png)
![N-cyclohexyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4023077.png)

![2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023083.png)
![1-(4-methoxyphenyl)-3-{[2-(3-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4023084.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4023092.png)

